molecular formula C11H12N2O3 B13958990 5-Methoxy-2,3-dimethyl-6-nitro-1H-indole CAS No. 53918-83-5

5-Methoxy-2,3-dimethyl-6-nitro-1H-indole

Cat. No.: B13958990
CAS No.: 53918-83-5
M. Wt: 220.22 g/mol
InChI Key: ZLSBCSFIBGGDQS-UHFFFAOYSA-N
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Description

5-Methoxy-2,3-dimethyl-6-nitro-1H-indole: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry . The compound’s structure consists of a benzene ring fused to a pyrrole ring, with methoxy, dimethyl, and nitro substituents at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2,3-dimethyl-6-nitro-1H-indole typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration, methylation, and methoxylation processes, optimized for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Methoxy-2,3-dimethyl-6-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and dimethyl groups can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

    5-Methoxyindole: Lacks the dimethyl and nitro groups, resulting in different chemical and biological properties.

    2,3-Dimethylindole: Lacks the methoxy and nitro groups, leading to variations in reactivity and applications.

    6-Nitroindole:

Uniqueness: 5-Methoxy-2,3-dimethyl-6-nitro-1H-indole is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of the methoxy, dimethyl, and nitro groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

53918-83-5

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

5-methoxy-2,3-dimethyl-6-nitro-1H-indole

InChI

InChI=1S/C11H12N2O3/c1-6-7(2)12-9-5-10(13(14)15)11(16-3)4-8(6)9/h4-5,12H,1-3H3

InChI Key

ZLSBCSFIBGGDQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC(=C(C=C12)OC)[N+](=O)[O-])C

Origin of Product

United States

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